molecular formula C10H12FN B1306471 Allyl-(2-fluoro-benzyl)-amine CAS No. 626218-15-3

Allyl-(2-fluoro-benzyl)-amine

Cat. No.: B1306471
CAS No.: 626218-15-3
M. Wt: 165.21 g/mol
InChI Key: RGDCZMFWIHVJIT-UHFFFAOYSA-N
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Description

Allyl-(2-fluoro-benzyl)-amine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Three-Component Synthesis of Amine Derivatives

A novel synthetic route involves the direct employment of benzylic and allylic alcohols as N-alkylating agents, avoiding the preactivation of alcohols. This by-product-catalyzed three-component synthesis produces amine derivatives from benzylic and allylic alcohols, acyl chlorides, and hexamethyldisilazane, demonstrating the utility of allylic and benzylic compounds in amide (carbamates or sulfonamides) synthesis without external catalysts or additives (Hai‐Hua Li, Dejun Dong, & S. Tian, 2008).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This research showcases a mild, amide-directed fluorination process of benzylic, allylic, and unactivated C-H bonds mediated by iron. The process demonstrates a broad substrate scope and functional group tolerance, indicating the role of allylic and benzylic compounds in fluorination reactions without noble metal additives (Brian J. Groendyke, Deyaa I. AbuSalim, & S. Cook, 2016).

Selective Alkylation of Protic Nucleophiles

A study on the efficient benzylic and allylic alkylation of protic carbon and sulfur nucleophiles with sulfonamides through double Lewis acid catalyzed cleavage of sp3 carbon-nitrogen bonds at room temperature. This method allows the coupling of a broad range of tosyl-activated benzylic and allylic amines with protic nucleophiles, offering a pathway for creating diversely functionalized products (Cong Liu, Man‐Bo Li, Cui‐Feng Yang, & S. Tian, 2009).

Transition Metal Catalysis and Nucleophilic Fluorination

Research in nucleophilic fluorination using transition metal catalysis with fluoride sources for the preparation of fluorinated pharmaceuticals and agrochemicals. This encompasses catalytic nucleophilic fluorination of aryl triflates, alkynes, allylic halides, esters, and more, highlighting the importance of allylic and benzylic compounds in the development of fluorinated targets (C. Hollingworth & V. Gouverneur, 2012).

Zinc-Mediated Allylation and Alkylation of Aminals

A method involving the alkylation of aminals with organozinc reagents derived from allyl bromide and benzyl bromide demonstrates the efficiency of zinc-mediated reactions in the presence of TMSCl and diisopropylamine for synthesizing antispasmodic compounds, showing the versatility of allylic and benzylic reagents in synthetic chemistry (B. Hatano, K. Nagahashi, & T. Kijima, 2008).

Safety and Hazards

The safety data sheet advises against food, drug, pesticide or biocidal product use . It is a combustible liquid and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 . The future development trends of fluorinated compounds are also outlined . Hopefully, this review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

Biochemical Analysis

Biochemical Properties

Allyl-(2-fluoro-benzyl)-amine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes involves the formation of a complex that can alter the enzyme’s activity, leading to changes in metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its breakdown and utilization within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are essential for its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDCZMFWIHVJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390053
Record name Allyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626218-15-3
Record name Allyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.